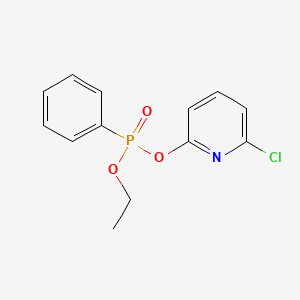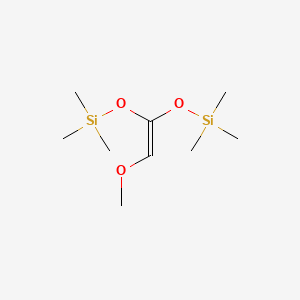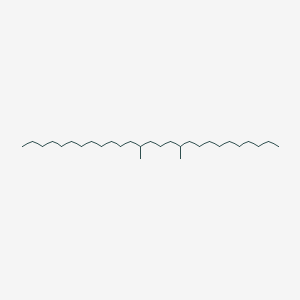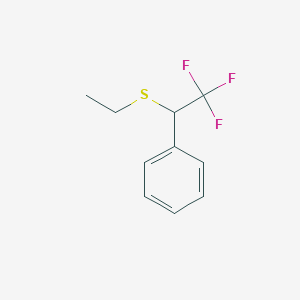
1-(1-Hydroxynaphthalen-2-YL)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-YL)dodecan-1-one typically involves the reaction of 1-naphthol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxynaphthalen-2-YL)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the dodecanone chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(1-naphthyl)dodecan-1-one.
Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)dodecan-1-ol.
Substitution: Formation of various substituted naphthols depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxynaphthalen-2-YL)dodecan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxynaphthalen-2-YL)dodecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Hydroxynaphthalen-2-yl)ethanone
- 1-(1-Hydroxynaphthalen-2-yl)propan-1-one
- 1-(1-Hydroxynaphthalen-2-yl)butan-1-one
Uniqueness
1-(1-Hydroxynaphthalen-2-YL)dodecan-1-one is unique due to its longer dodecanone chain, which imparts distinct physicochemical properties and potential applications. The extended carbon chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
66316-98-1 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(1-hydroxynaphthalen-2-yl)dodecan-1-one |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-21(23)20-17-16-18-13-11-12-14-19(18)22(20)24/h11-14,16-17,24H,2-10,15H2,1H3 |
Clave InChI |
KYAFYCJNBSCBRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)

![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)



